- Synthetic method of ibrutinib as drug for treating recurrent or refractory mantle cell lymphoma (MCL), China, , ,

Cas no 936563-96-1 (Ibrutinib)

Ibrutinib ist ein hochselektiver und irreversibler Inhibitor der Bruton-Tyrosinkinase (BTK), einem Schlüsselenzym in der B-Zell-Rezeptor-Signaltransduktion. Als zielgerichtete Therapie wird Ibrutinib vor allem in der Behandlung von B-Zell-Malignitäten wie chronischer lymphatischer Leukämie (CLL), Mantelzelllymphom (MCL) und Waldenström-Makroglobulinämie eingesetzt. Der Wirkstoff hemmt gezielt die Überlebens- und Proliferationssignale von Krebszellen, während gesunde Zellen weitgehend verschont bleiben. Klinische Studien belegen eine hohe Ansprechrate und verbesserte progressionsfreie Überlebenszeiten. Aufgrund seiner oralen Bioverfügbarkeit und guten Verträglichkeit bietet Ibrutinib eine praktikable Therapieoption mit reduzierten Nebenwirkungen im Vergleich zu konventionellen Chemotherapien. Seine Wirksamkeit gegen resistente Erkrankungsformen unterstreicht den therapeutischen Nutzen.

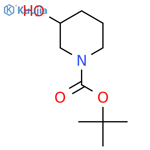

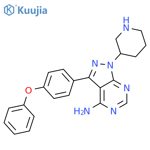

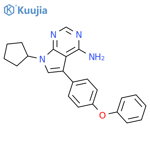

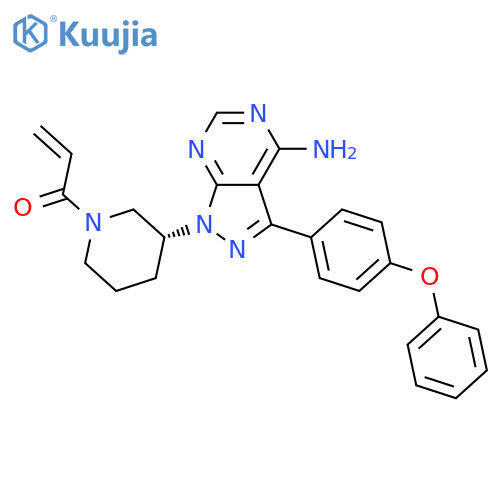

Ibrutinib structure

Produktname:Ibrutinib

CAS-Nr.:936563-96-1

MF:C25H24N6O2

MW:440.497064590454

MDL:MFCD20261150

CID:820153

PubChem ID:24821094

Ibrutinib Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- PCI-32765

- Ibrutinib (PCI-32765)

- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- 2-Propen-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-

- Ibrutinib

- Ibrutinib (PCI-32765, Imbruvica®)

- PCI32765

- 2-?Propen-?1-?one, 1-?[(3R)?-?3-?[4-?amino-?3-?(4-?phenoxyphenyl)?-?1H-?pyrazolo[3,?4-?d]?pyrimidin-?1-?yl]?-?1-?piperidinyl]?-

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one

- Ibrutinib Racemate

- 1-[3-[4-amino-3-(4-phenoxyphenyl)-1-pyrazolo[3,4-d]pyrimidinyl]-1-piperidinyl]-2-propen-1-one

- (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- US8497277, 4

- US8497277, 13

- 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

- 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- P

- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one (ACI)

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

- CRA 032765

- Imbruvica

- JNJ 02

- PCI 32765

- PCI 32765-00

- PCI-32765 (Ibrutinib)?

- XYFPWWZEPKGCCK-GOSISDBHSA-N

- EX-A066

- IBRUTINIB [ORANGE BOOK]

- (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one.

- IBRUTINIB [INN]

- SMR004701213

- DB09053

- NCGC00187912-01

- NCGC00187912-02

- CHEBI:76612

- BDBM50357312

- IBRUTINIB [JAN]

- BRD-K70301465-001-02-6

- MFCD20261150

- 2-Propen-1-one, 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)-

- MLS006010041

- Imbruvica; PCI-32765

- EN300-97039

- DTXCID601323465

- HY-10997

- CRA-032765

- IBRUTINIB [MI]

- UNII-1X70OSD4VX

- C25H24N6O2

- NCGC00187912-18

- Pc-32765

- Imbruvica (TN)

- BRD-K70301465-001-05-9

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3, 4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

- NS00072153

- A1-01649

- CHEMBL1873475

- SW218096-2

- NCGC00187912-12

- Ibrutinib, Free Base

- Ibrutinib [USAN:INN]

- Ibrutinib (JAN/USAN)

- NCGC00187912-03

- 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-ylprop-2-en-1-one

- 1X70OSD4VX

- NSC-800769

- 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- SCHEMBL201859

- PCI-32765-00

- IBRUTINIB [WHO-DD]

- IBRUTINIB [VANDF]

- L01XE27

- DTXSID60893450

- 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one

- ibrutinibum

- J-523872

- BI164531

- AKOS022185476

- Q5984881

- EX-5960

- AC-26942

- HSDB 8260

- 1-{(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1- yl}prop-2-en-1-one

- GTPL6912

- NCGC00187912-17

- Z1302446275

- D10223

- PCI-32765 (Ibrutinib)

- Ibrutinib- Bio-X

- 936563-96-1

- Ibrutinib [USAN]

- NSC800769

- 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1- yl)prop-2-en-1-one

-

- MDL: MFCD20261150

- Inchi: 1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1

- InChI-Schlüssel: XYFPWWZEPKGCCK-GOSISDBHSA-N

- Lächelt: NC1N=CN=C2N([C@@H]3CCCN(C(=O)C=C)C3)N=C(C=12)C1C=CC(OC2C=CC=CC=2)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 440.196074g/mol

- Oberflächenladung: 0

- XLogP3: 3.6

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Anzahl drehbarer Bindungen: 5

- Monoisotopenmasse: 440.196074g/mol

- Monoisotopenmasse: 440.196074g/mol

- Topologische Polaroberfläche: 99.2Ų

- Schwere Atomanzahl: 33

- Komplexität: 678

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

- Dissociation Constants: pKa1 = 0.46 (primary imine); pKa2 = 6.58 (secondary imine); pKa3 = 19.70 (primary amine) (est)

- Farbe/Form: Solid

- Dichte: 1.34

- Schmelzpunkt: No data available

- Siedepunkt: 715.0±60.0°C at 760 mmHg

- Flammpunkt: 386.2±32.9 °C

- Brechungsindex: 1.69

- Löslichkeit: 生物体外In Vitro:DMSO溶解度≥ 30 mg/mL(68.10 mM)H2O< 0.1 mg/mL(insoluble)*"≥" means soluble可溶, but saturation unknown溶解度未知.

- PSA: 99.16000

- LogP: 4.73640

- Dampfdruck: 0.0±2.3 mmHg at 25°C

Ibrutinib Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315; H319; H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h2413 kann durch Einatmen schädlich sein

- Lagerzustand:4°C, protect from light

Ibrutinib Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-10997-10mg |

Ibrutinib |

936563-96-1 | 99.93% | 10mg |

¥950 | 2024-05-24 | |

| Ambeed | A150396-10g |

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one |

936563-96-1 | 98% | 10g |

$313.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D372325-10g |

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3, 4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

936563-96-1 | 99% | 10g |

$285 | 2024-05-24 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11866-200mg |

PCI-32765 (Ibrutinib) |

936563-96-1 | 98% | 200mg |

¥2376.00 | 2023-09-09 | |

| Enamine | EN300-97039-0.5g |

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

936563-96-1 | 95.0% | 0.5g |

$25.0 | 2025-02-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11866-50mg |

PCI-32765 (Ibrutinib) |

936563-96-1 | 98% | 50mg |

¥1008.00 | 2023-09-09 | |

| eNovation Chemicals LLC | D497548-50G |

Ibrutinib |

936563-96-1 | 97% | 50g |

$1725 | 2024-07-21 | |

| abcr | AB393532-250mg |

Ibrutinib, 95%; . |

936563-96-1 | 95% | 250mg |

€83.40 | 2025-02-13 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P127143-5g |

Ibrutinib |

936563-96-1 | ≥98% | 5g |

¥872.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BF569-1g |

Ibrutinib (PCI-32765) |

936563-96-1 | ≥98% | 1g |

¥251.0 | 2023-09-01 |

Ibrutinib Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 20 min, rt

1.2 Reagents: Diisopropyl azodicarboxylate ; 10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1, 0 °C → 42 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 42 °C

1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 4 min, rt

1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt

1.2 Reagents: Diisopropyl azodicarboxylate ; 10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1, 0 °C → 42 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 42 °C

1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 4 min, rt

1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane , Water ; 10 min, rt

1.2 Solvents: Methanol , Water ; 10 min, rt

1.2 Solvents: Methanol , Water ; 10 min, rt

Referenz

- Preparation of pure amorphous ibrutinib, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C; < 10 °C; 2 h, 20 °C

Referenz

- Crystalline μ-modification of 1-[(3R)-3-[4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidyl]-2-propenyl-1-one, method for production thereof and pharmaceutical composition based thereon, Russian Federation, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 1 h, -10 °C

1.2 Solvents: Acetonitrile ; 2 h, 10 °C; 1 h, heated

1.2 Solvents: Acetonitrile ; 2 h, 10 °C; 1 h, heated

Referenz

- Method for synthesizing high purity Ibrutinib using acyl halide compound, China, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: 2-Methyltetrahydrofuran ; 1 h, -11 °C → -13 °C; 10 min, -12 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C

Referenz

- Process for making ibrutinib, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen , Water Catalysts: Palladium Solvents: Methanol ; 12 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt

Referenz

- Method for preparing ibrutinib using palladium carbon, China, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol , Potassium carbonate Solvents: Dichloromethane , Water ; 20 - 30 °C; 0.5 h, 30 °C; 0.5 h, 20 - 30 °C

Referenz

- Process for preparing ibrutinib and its intermediates, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Citric acid , Sodium hydroxide Solvents: Acetonitrile , Dichloromethane , Water ; 30 min, rt

1.2 Reagents: Sodium bicarbonate ; 30 min, rt

1.2 Reagents: Sodium bicarbonate ; 30 min, rt

Referenz

- Synthesis method of ibrutinib and its application as small molecule BTK inhibitor for treating mantle cell lymphoma, China, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Ethanol , Ethyl acetate , Water ; 2 h, pH 8, 0 °C

Referenz

- Green preparation of acrylamide drug, China, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Diisopropylethylamine Solvents: Dichloromethane ; -5 °C; 3 h, rt

Referenz

- Method for preparing and purifying ibrutinib, China, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; -2 - 10 °C; -2 - 10 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- A process for preparing ibrutinib and its intermediates, China, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C

1.2 Reagents: Triethylamine Solvents: Ethanol ; 0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C

1.2 Reagents: Triethylamine Solvents: Ethanol ; 0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C

Referenz

- Preparation of ibrutinib, China, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: 2-[(Diphenylphosphinyl)methyl]phenol Solvents: Toluene ; rt → reflux

Referenz

- Preparation of ibutinib, China, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, 5 °C

1.2 Reagents: Citric acid Solvents: Water ; pH 3 - 4

1.2 Reagents: Citric acid Solvents: Water ; pH 3 - 4

Referenz

- Preparation of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as ibrutinib intermediate, China, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0.5 h, cooled; 15 min, cooled

1.2 Reagents: Sodium hydroxide Solvents: Acetone ; 0.5 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Acetone ; 0.5 h, rt

Referenz

- Process for preparation of Ibrutinib intermediates, China, , ,

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Ethanol ; < 10 min, 0 °C; 10 min, 0 °C

Referenz

- Preparation of ibrutinib intermediate compound, China, , ,

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; rt → 0 °C

1.2 Solvents: Dichloromethane ; 0 °C; rt

1.2 Solvents: Dichloromethane ; 0 °C; rt

Referenz

- Method for synthesizing ibrutinib using nano magnetic material supported triphenylphosphine, China, , ,

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 12 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt

1.3 Reagents: Citric acid Solvents: Water

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt

1.3 Reagents: Citric acid Solvents: Water

Referenz

- Green preparation of ibrutinib, China, , ,

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; rt → -5 °C; 1 h, 0 °C

Referenz

- Process for the preparation of ibrutinib, China, , ,

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran ; rt → -5 °C; 1 h, 0 °C

Referenz

- Preparation of ibrutinib, China, , ,

Ibrutinib Raw materials

- IBT6A

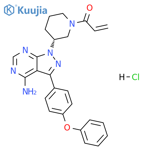

- 2-Propen-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-, hydrochloride (1:1)

- 3-(4-Phenoxyphenyl)-1-(3R)-1-(phenylmethyl)-3-piperidinyl-1H-pyrazolo3,4-dpyrimidin-4-amine

- Ibrutinib deacryloylpiperidine

- (R)-N-Desacryloyl N-3-Propionyl Ibrutinib

- 1-[(3S)-3-Hydroxy-1-piperidinyl]-2-propen-1-one

- tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate

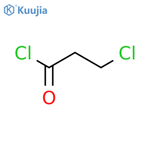

- 3-chloropropanoyl chloride

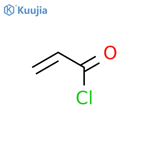

- Acryloyl chloride

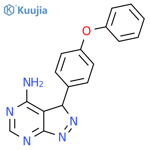

- 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine

Ibrutinib Preparation Products

Ibrutinib Lieferanten

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Gold Mitglied

(CAS:936563-96-1)Ibrutinib

Bestellnummer:RY190

Bestandsstatus:in Stock

Menge:1g

Reinheit:99% HPLC

Preisinformationen zuletzt aktualisiert:Monday, 26 August 2024 11:30

Preis ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:936563-96-1)1-((3r)-3-(4-amino-3-(4-phenoxyphenyl)-1h-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)-2-propen-1-one

Bestellnummer:24968618

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:12

Preis ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

(CAS:936563-96-1)Ibrutinib

Bestellnummer:sfd2887

Bestandsstatus:in Stock

Menge:200kg

Reinheit:99.9%

Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:33

Preis ($):discuss personally

atkchemica

Gold Mitglied

(CAS:936563-96-1)Ibrutinib

Bestellnummer:CL1347

Bestandsstatus:in Stock

Menge:1g/5g/10g/100g

Reinheit:95%+

Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 17:19

Preis ($):discuss personally

Ibrutinib Verwandte Literatur

-

Russell T. Naven,Sheila Kantesaria,Sashi Nadanaciva,Thomas Schroeter,Karen L. Leach Toxicol. Res. 2013 2 235

-

Xiaolu Chen,Yajiao Huang,Wanghan Xu,Yuepiao Cai,Yuanrong Yang RSC Med. Chem. 2022 13 1008

-

Sijun Pan,Aixiang Ding,Yisi Li,Yaxin Sun,Yueqin Zhan,Zhenkun Ye,Ning Song,Bo Peng,Lin Li,Wei Huang,Huilin Shao Chem. Soc. Rev. 2023 52 5706

-

Xin Wang,Nan Ma,Rui Wu,Ke Ding,Zhengqiu Li Chem. Commun. 2019 55 3473

-

Ayah Abdeldayem,Yasir S. Raouf,Stefan N. Constantinescu,Richard Moriggl,Patrick T. Gunning Chem. Soc. Rev. 2020 49 2617

936563-96-1 (Ibrutinib) Verwandte Produkte

- 55559-55-2(1H-Pyrazolo[3,4-d]pyrimidine-3-carbonitrile,4-amino-1-b-D-ribofuranosyl-)

- 64372-74-3(1H-Pyrazolo[3,4-d]pyrimidin-4-amine,N-methyl-1-b-D-ribofuranosyl-)

- 1022150-12-4(IBT6A)

- 1553977-17-5(Ibrutinib-d)

- 145194-32-7(1H-Pyrazolo[3,4-b]pyridine-1-aceticacid, 3-[4-[2-(dimethylamino)-1-methylethoxy]phenyl]-)

- 58791-65-4(1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol,4,6-diamino-3-methyl-)

- 221244-14-0(4-Amino-1-tert-butyl-3-(1’-naphthylmethyl)pyrazolo3,4-dpyrimidine)

- 186895-85-2(4-Amino-1-tert-butyl-3-benzylpyrazolo3,4-dpyrimidine)

- 119803-27-9(Benzamide,N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-b-D-erythro-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-)

- 1412418-47-3((Rac)-IBT6A)

Empfohlene Lieferanten

Jinan Hanyu Chemical Co.,Ltd.

(CAS:936563-96-1)Ibrutinib

Reinheit:99%+

Menge:Enterprise standards

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:936563-96-1)Ibrutinib

Reinheit:99%/99%/99%

Menge:5g/10g/25g

Preis ($):150.0/282.0/526.0